![molecular formula C15H19BrN2O B4748092 N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4748092.png)
N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Overview
Description
N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as BCEU, is a chemical compound that has been widely studied for its potential applications in scientific research. BCEU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including those involved in calcium regulation and protein kinase C activity.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been found to exhibit a range of biochemical and physiological effects. These include the modulation of calcium channels, the inhibition of protein kinase C, and the regulation of ion channels. N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been found to have an effect on the release of neurotransmitters, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea for lab experiments is its ability to modulate various cellular signaling pathways. This makes it a useful tool for investigating the role of these pathways in various physiological processes. However, one of the limitations of N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea. These include further investigation of its mechanism of action, as well as its potential applications in the treatment of various diseases and conditions. Additionally, N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea could be used as a tool for investigating the role of calcium channels and protein kinase C in various physiological processes.
Scientific Research Applications
N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the modulation of calcium channels, and the regulation of ion channels.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(cyclohexen-1-yl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASYFYWNKDIQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.